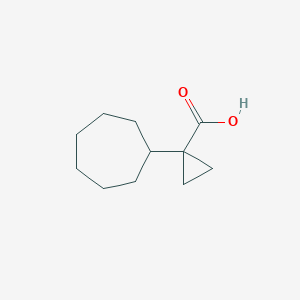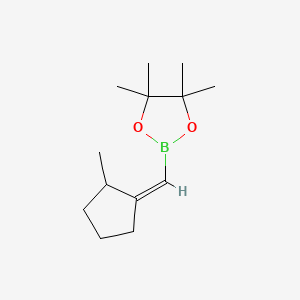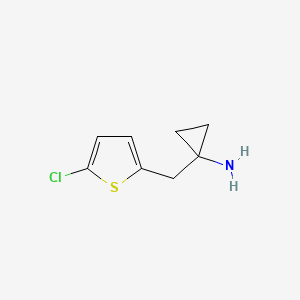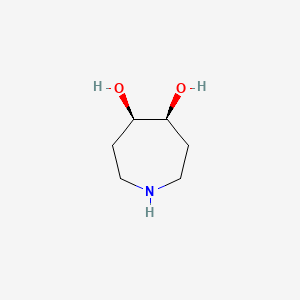
1-Cycloheptylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptylcyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene regulates various developmental processes and responses to environmental stresses in plants .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 1-Cycloheptylcyclopropane-1-carboxylic acid involves several steps. One common approach starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. Subsequently, SAM is converted to this compound (ACC) through the action of ACC synthase (ACS) (Figure 1) .
Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories typically synthesize it using chemical methods.
Analyse Des Réactions Chimiques
1-Cycloheptylcyclopropane-1-carboxylic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. The major products formed from these reactions contribute to the overall regulation of ethylene biosynthesis.
Applications De Recherche Scientifique
1-Cycloheptylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Plant Development: It influences plant growth, flowering, and fruit ripening.
Cell Wall Signaling: ACC participates in cell wall signaling pathways.
Pathogen Virulence: ACC affects pathogen responses in plants.
Mécanisme D'action
The primary mechanism of action involves ACC as a precursor to ethylene. recent evidence suggests that ACC also plays a signaling role independent of ethylene biosynthesis. Post-translational modifications of ACS proteins and ACC transport contribute to this dual function .
Comparaison Avec Des Composés Similaires
1-Cycloheptylcyclopropane-1-carboxylic acid is unique due to its specific structure and role in ethylene regulation. Similar compounds include other amino acids involved in plant hormone biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and 1-cyclohexene-1-carboxylic acid .
!Figure 1: Ethylene biosynthetic pathway and ACC conjugation
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-cycloheptylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(7-8-11)9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13) |
Clé InChI |
PYWZMQXPLRDPRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)



